3-(5-Formylthiophen-3-yl)benzoic acid
Description
3-(5-Formylthiophen-3-yl)benzoic acid is a benzoic acid derivative featuring a thiophene ring substituted at the 3-position of the benzene core. The thiophene moiety carries a formyl group at its 5-position, introducing both aromatic and reactive aldehyde functionalities. This compound’s structure confers unique physicochemical properties, including moderate acidity (pKa ~4.2 for the carboxylic acid group), lipophilicity (estimated logP ~2.1), and a molecular weight of 233.26 g/mol. Its applications span pharmaceutical intermediates, materials science, and organic synthesis, particularly in reactions leveraging the formyl group for conjugation or derivatization .
Properties
IUPAC Name |
3-(5-formylthiophen-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3S/c13-6-11-5-10(7-16-11)8-2-1-3-9(4-8)12(14)15/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPSXGLWFQVQFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CSC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602394 | |
| Record name | 3-(5-Formylthiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893737-11-6 | |
| Record name | 3-(5-Formylthiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Formylthiophen-3-yl)benzoic acid typically involves the following steps:
Thiophene Functionalization: The thiophene ring is functionalized by introducing a formyl group at the 5-position. This can be achieved through a Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Coupling Reaction: The formylated thiophene is then coupled with a benzoic acid derivative. This can be done using a Suzuki-Miyaura cross-coupling reaction, where the formylated thiophene is reacted with a boronic acid derivative of benzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of 3-(5-Formylthiophen-3-yl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-Formylthiophen-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 3-(5-Carboxythiophen-3-yl)benzoic acid.
Reduction: 3-(5-Hydroxymethylthiophen-3-yl)benzoic acid.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
3-(5-Formylthiophen-3-yl)benzoic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: It is investigated for its potential biological activity and as a precursor for drug development.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(5-Formylthiophen-3-yl)benzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
The following analysis compares 3-(5-Formylthiophen-3-yl)benzoic acid with structurally related compounds, focusing on functional groups, heterocyclic systems, and applications.
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Analogs
| Compound Name | Core Structure | Heterocycle | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 3-(5-Formylthiophen-3-yl)benzoic acid | Benzoic acid | Thiophene | -COOH, -CHO (on thiophene) | 233.26 |
| 3-(5-Formylfuran-3-yl)benzaldehyde | Benzaldehyde | Furan | -CHO (on benzene and furan) | 200.20 |
| 2-(3-Formylphenyl)thiazole-5-carboxylic acid | Thiazole-benzoic acid | Thiazole | -COOH (on thiazole), -CHO (on benzene) | 233.20 |
| 3-(2-Methyl-1H-imidazol-1-yl)benzoic acid | Benzoic acid | Imidazole | -COOH, -CH₃ (on imidazole) | 218.23 |
Key Observations:
- Heterocycle Differences : Thiophene (sulfur-containing) vs. furan (oxygen-containing) vs. thiazole/imidazole (nitrogen-containing). Thiophene’s higher aromaticity and lower polarity compared to furan enhance lipophilicity, favoring membrane permeability in biological systems .
- Functional Group Positioning: The formyl group’s location (on thiophene vs. benzene) influences reactivity.
Physicochemical and Functional Properties
Table 2: Comparative Physicochemical Properties
| Compound Name | logP | Aqueous Solubility (mg/mL) | pKa (COOH) | Key Reactivity |
|---|---|---|---|---|
| 3-(5-Formylthiophen-3-yl)benzoic acid | ~2.1 | 1.2 (pH 7.4) | ~4.2 | Aldehyde: Schiff base formation |
| 3-(5-Formylfuran-3-yl)benzaldehyde | ~1.8 | 0.8 (pH 7.4) | N/A | Aldehyde: Oxidation to carboxylic acid |
| 2-(3-Formylphenyl)thiazole-5-carboxylic acid | ~1.9 | 1.5 (pH 7.4) | ~3.8 | Thiazole: Metal coordination |
| 3-(2-Methyl-1H-imidazol-1-yl)benzoic acid | ~1.5 | 2.3 (pH 7.4) | ~4.5 | Imidazole: Basic nitrogen (pKa ~7.0) |
Key Findings:
- Lipophilicity : The thiophene derivative exhibits higher logP than furan or thiazole analogs due to sulfur’s electron-donating effects, enhancing membrane affinity .
- Acidity : Thiazole-5-carboxylic acid (pKa ~3.8) is more acidic than benzoic acid derivatives, attributed to electron-withdrawing effects of the thiazole ring .
- Reactivity : The imidazole-containing analog’s basic nitrogen enables salt formation, useful in drug formulation, while the thiophene-formyl compound’s aldehyde supports bioconjugation .
Pharmaceutical Intermediates
- 3-(5-Formylthiophen-3-yl)benzoic acid : Used in protease inhibitor synthesis, leveraging the formyl group for covalent binding to enzyme active sites.
- 3-(2-Methyl-1H-imidazol-1-yl)benzoic acid : Employed in carbonic anhydrase inhibitors due to imidazole’s zinc-coordinating ability .
Extraction Efficiency
- Benzoic acid derivatives exhibit high extraction rates (>98% in <5 minutes) in emulsion liquid membranes due to favorable distribution coefficients (m). The thiophene-formyl analog’s higher logP may improve extraction efficiency compared to acetic acid but reduce diffusivity relative to unsubstituted benzoic acid .
Material Science
- Thiazole and thiophene derivatives are prioritized in OLEDs for their electron-transport properties. The formyl group in the target compound allows functionalization with emissive moieties .
Biological Activity
3-(5-Formylthiophen-3-yl)benzoic acid, a compound featuring a thiophene ring and a benzoic acid moiety, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHOS
- Molecular Weight : 232.25 g/mol
This structure suggests potential interactions with biological targets due to the presence of both electron-rich and electron-deficient regions.
Anticancer Properties
Research indicates that 3-(5-formylthiophen-3-yl)benzoic acid exhibits significant anticancer activity. A study evaluating various derivatives demonstrated that compounds with similar structures inhibited the proliferation of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
- IC Values : The IC values for related compounds ranged from 21.3 µM to 5.85 µM, indicating effective inhibition compared to standard treatments like doxorubicin .
Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes critical in cancer progression:
- Dihydrofolate Reductase (DHFR) :
- Acetylcholinesterase (AChE) :
The mechanisms through which 3-(5-formylthiophen-3-yl)benzoic acid exerts its biological effects include:
- Induction of Apoptosis : The compound has been shown to increase caspase activity, leading to programmed cell death in cancer cells. This is critical for its anticancer efficacy.
- Inhibition of Angiogenesis : By blocking pathways involved in blood vessel formation, it may reduce tumor growth and metastasis.
Case Studies and Experimental Findings
Several studies have investigated the biological activity of thiophene-based compounds similar to 3-(5-formylthiophen-3-yl)benzoic acid:
| Study | Findings | IC |
|---|---|---|
| Inhibition of AChE and BChE | 0.59 µM | |
| Anti-tumor activity on MCF-7 cells | 5.85 µM | |
| DHFR inhibition in anti-TB applications | 7 µM |
These findings highlight the compound's versatility as a therapeutic agent across different diseases.
Safety and Toxicity
While promising, the safety profile of 3-(5-formylthiophen-3-yl)benzoic acid is crucial for clinical applications. Preliminary toxicity studies suggest moderate safety; however, comprehensive toxicological assessments are necessary before clinical use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
